

A Technical Guide to Tetrazine-PEG5-NHS Ester: Properties, Protocols, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental properties, experimental protocols, and applications of **Tetrazine-PEG5-NHS ester**, a key reagent in modern bioconjugation and drug development.

Core Properties of Tetrazine-PEG5-NHS Ester

Tetrazine-PEG5-NHS ester is a bifunctional linker that combines the highly efficient reactivity of a tetrazine moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester. A flexible polyethylene glycol (PEG) spacer enhances its solubility and reduces steric hindrance.[1]

Physicochemical Characteristics

The core properties of **Tetrazine-PEG5-NHS ester** are summarized in the table below, providing essential data for experimental design and execution.



Property	Value	Source(s)	
Molecular Formula	C27H36N6O10	[2][3][4]	
Molecular Weight	604.61 g/mol	[2][4][5]	
Appearance	Red amorphous solid to red oil	[6][7]	
Purity	≥95% (HPLC)	[2][4][5][6]	
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	[6]	
Storage	Store at -20°C, desiccated	[1][2][4][5]	

Reactivity and Stability

Tetrazine-PEG5-NHS ester possesses two reactive functionalities, enabling sequential or orthogonal conjugation strategies.

- NHS Ester Reactivity: The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) under mild alkaline conditions (pH 7.2-9) to form stable amide bonds.[8][9][10] This reaction is susceptible to hydrolysis, particularly at higher pH, which competes with the desired aminolysis.[11][12]
- Tetrazine Reactivity: The tetrazine group undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile.[1][2][13][14] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.
 [13][15] Hydrogen-substituted tetrazines, like the one in this reagent, exhibit exceptionally fast kinetics.[2][6][16]

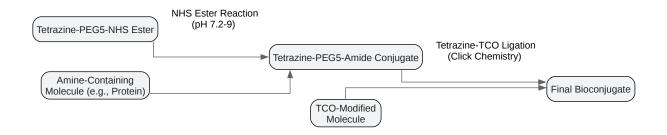
The stability of the NHS ester is pH-dependent, as detailed in the table below.

рН	Temperature (°C)	Half-life of NHS Ester	Source(s)
7.0	0	4-5 hours	[11]
8.6	4	10 minutes	[8][11]



Key Chemical Reactions and Pathways

The dual reactivity of **Tetrazine-PEG5-NHS ester** allows for two primary conjugation pathways.



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Sequential conjugation pathway for **Tetrazine-PEG5-NHS ester**.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Tetrazine-PEG5-NHS** ester.

General Protocol for Protein Labeling via NHS Ester Chemistry

This protocol describes the labeling of a protein with **Tetrazine-PEG5-NHS ester**.

Materials:

- Protein of interest (POI)
- Tetrazine-PEG5-NHS ester
- Amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)
- Anhydrous DMSO or DMF

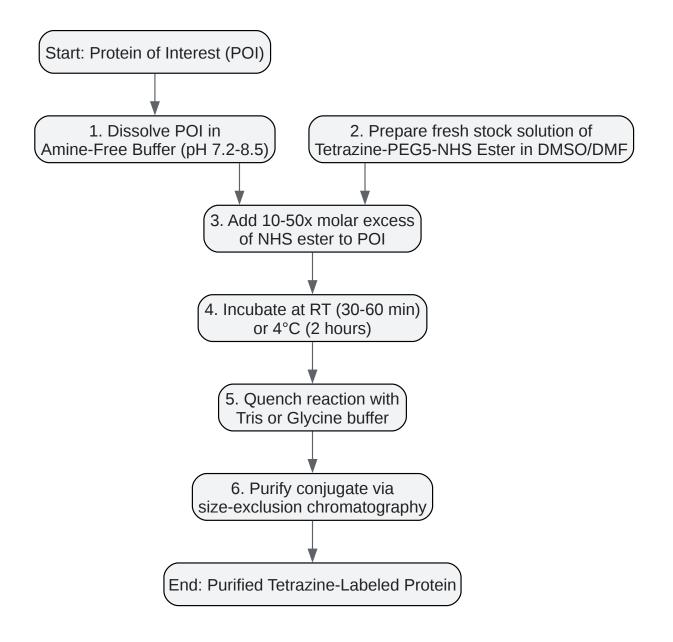


- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:

- Protein Preparation: Dissolve the POI in the amine-free buffer at a concentration of 1-5 mg/mL.
- Reagent Preparation: Immediately before use, prepare a stock solution of Tetrazine-PEG5-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
- Labeling Reaction: Add a 10- to 50-fold molar excess of the Tetrazine-PEG5-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein concentration; for concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11]
- Purification: Remove unreacted Tetrazine-PEG5-NHS ester and byproducts using a desalting column or dialysis.[11]





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Workflow for protein labeling with Tetrazine-PEG5-NHS ester.

General Protocol for Tetrazine-TCO Ligation

This protocol describes the "click" reaction between a tetrazine-labeled molecule and a TCO-modified molecule.

Materials:



- Tetrazine-labeled molecule
- TCO-modified molecule
- Reaction buffer (e.g., PBS, pH 6-9)[15]

Procedure:

- Preparation: Prepare the tetrazine- and TCO-containing molecules in the reaction buffer.
- Reaction: Mix the two components. A 1.1- to 2.0-fold molar excess of the more abundant reagent is recommended.
- Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or 30-120 minutes at 4°C. The reaction progress can often be monitored by the disappearance of the pink color of the tetrazine.
- Purification (Optional): If necessary, the final conjugate can be purified by size-exclusion chromatography.

Applications in Research and Development

The unique properties of **Tetrazine-PEG5-NHS ester** make it a versatile tool for a wide range of applications.

- Bioconjugation: It is widely used to link proteins, peptides, oligonucleotides, and other biomolecules.[1][7]
- Antibody-Drug Conjugates (ADCs): The specific and rapid nature of the tetrazine-TCO ligation is advantageous for the construction of ADCs, enabling precise drug-to-antibody ratios.
- Probe Development: It is used to create multifunctional probes for diagnostic and imaging applications, such as fluorescence imaging and PET.[1][7]
- Material Science: This linker can be used to functionalize nanoparticles and other materials with biomolecules.[1]



Conclusion

Tetrazine-PEG5-NHS ester is a powerful and versatile reagent that facilitates the efficient and specific conjugation of biomolecules. Its dual reactivity, combined with the favorable properties of the PEG spacer, provides researchers and drug developers with a robust tool for creating complex bioconjugates for a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics.

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